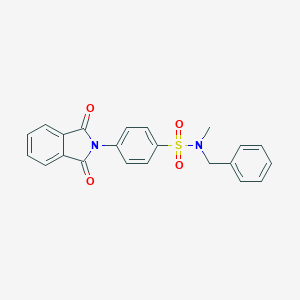![molecular formula C20H19ClN4O6S B467189 2-(2-chlorophenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide CAS No. 581781-95-5](/img/structure/B467189.png)
2-(2-chlorophenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique chemical structure, which includes a chlorophenoxy group, a dimethoxy-pyrimidinyl group, and a sulfonyl-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 2-chlorophenol with an appropriate halogenating agent to form 2-chlorophenoxy.
Coupling with the pyrimidinyl group: The 2-chlorophenoxy intermediate is then reacted with 2,6-dimethoxy-4-pyrimidinylamine under suitable conditions to form the desired intermediate.
Sulfonylation: The intermediate is further reacted with a sulfonylating agent to introduce the sulfonyl group.
Acetylation: Finally, the compound is acetylated to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(2-chlorophenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-1-(2-chlorophenoxy)benzene
- 2-(4-chlorophenoxy)-2’,3’-dimethylacetanilide
Uniqueness
Compared to similar compounds, 2-(2-chlorophenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O6S/c1-29-19-11-17(23-20(24-19)30-2)25-32(27,28)14-9-7-13(8-10-14)22-18(26)12-31-16-6-4-3-5-15(16)21/h3-11H,12H2,1-2H3,(H,22,26)(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODLZNNUANPOJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-naphthyl-N-[4-(pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B467185.png)
![2-(4-ethylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B467204.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B467206.png)

![4-[4-[Benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid](/img/structure/B467269.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B467281.png)
![3-bromo-N-[(cyclohexanecarbonylamino)carbamothioyl]-4-methoxybenzamide](/img/structure/B467300.png)
![4-tert-butyl-N-[(4-piperidin-1-ylsulfonylphenyl)carbamothioyl]benzamide](/img/structure/B467311.png)
![N-(5-methyl-3-isoxazolyl)-4-({[(1-naphthylacetyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B467338.png)
![2-bromo-N-[2,3-dihydroindol-1-yl(sulfanylidene)methyl]benzamide](/img/structure/B467381.png)
![Methyl 4-[({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate](/img/structure/B467382.png)
![4-[({[4-(Pyrrolidin-1-ylsulfonyl)anilino]carbothioyl}amino)carbonyl]-1,1'-biphenyl](/img/structure/B467402.png)
![N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B467425.png)
![N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B467428.png)
